molecular formula C13H19N3O B12355024 N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B12355024
M. Wt: 233.31 g/mol
InChI Key: AAZWKAPUIFMKEH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic effects and is being investigated for its role in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as prolyl hydroxylase domain-containing protein 2 (PHD2), which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD2, the compound can modulate the cellular response to hypoxia and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide include:

Uniqueness

What sets N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide apart from similar compounds is its specific interaction with PHD2 and its potential therapeutic effects. The presence of the piperidinyl group may also confer unique chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15)

InChI Key

AAZWKAPUIFMKEH-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=NO)N

Origin of Product

United States

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